molecular formula C18H28N2O2 B14666625 (S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester CAS No. 41148-29-2

(S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester

Cat. No.: B14666625
CAS No.: 41148-29-2
M. Wt: 304.4 g/mol
InChI Key: HJSYTYDDUHMHMY-INIZCTEOSA-N
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Description

(S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester is a chemical compound known for its unique structure and properties. This compound is an ester derivative, which means it is formed from the reaction between an acid and an alcohol. It has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most versatile method for preparing esters, including (S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester, is the nucleophilic acyl substitution of an acid chloride with an alcohol . Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are limited to the formation of simple esters .

Industrial Production Methods

In industrial settings, the preparation of esters often involves the use of acid chlorides and alcohols under controlled conditions to ensure high yield and purity. The reaction typically requires a catalyst, such as sulfuric acid, to speed up the process and achieve the desired product efficiently.

Mechanism of Action

The mechanism of action of (S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function . This interaction can result in various biochemical and physiological effects, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, setting it apart from other esters .

Properties

CAS No.

41148-29-2

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

[(3S)-1-butylpiperidin-3-yl] N-(2,6-dimethylphenyl)carbamate

InChI

InChI=1S/C18H28N2O2/c1-4-5-11-20-12-7-10-16(13-20)22-18(21)19-17-14(2)8-6-9-15(17)3/h6,8-9,16H,4-5,7,10-13H2,1-3H3,(H,19,21)/t16-/m0/s1

InChI Key

HJSYTYDDUHMHMY-INIZCTEOSA-N

Isomeric SMILES

CCCCN1CCC[C@@H](C1)OC(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CCCCN1CCCC(C1)OC(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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